4-(1H-1,2,3-Triazol-4-yl)butanoic acid is an organic compound characterized by the presence of a triazole ring linked to a butanoic acid chain. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of heat shock protein 90 (HSP90), which plays a critical role in cancer cell proliferation and survival. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
The compound falls under the category of triazole derivatives, which are known for their diverse biological activities. It has been synthesized and studied for its potential therapeutic effects, particularly in oncology. The chemical structure can be represented by its International Union of Pure and Applied Chemistry (IUPAC) name, 4-(1H-1,2,3-triazol-4-yl)butanoic acid, and it is identified by the CAS Number 872701-04-7.
The synthesis of 4-(1H-1,2,3-triazol-4-yl)butanoic acid typically involves a multi-step process:
Industrial production may utilize optimized synthetic routes focusing on yield improvement and cost reduction, often employing continuous flow reactors and advanced purification techniques to ensure high purity and scalability.
The molecular formula of 4-(1H-1,2,3-triazol-4-yl)butanoic acid is C6H9N3O2, with a molecular weight of approximately 155.15 g/mol. Its structure features a butanoic acid moiety attached to a triazole ring at the fourth position. The InChI code for this compound is InChI=1S/C6H9N3O2/c10-6(11)3-1-2-5-4-7-9-8-5/h4H,1-3H2,(H,10,11).
4-(1H-1,2,3-triazol-4-yl)butanoic acid can undergo various chemical reactions:
Common products from these reactions include oxidized triazole derivatives or butanol derivatives from reduction processes.
The primary target for 4-(1H-1,2,3-triazol-4-yl)butanoic acid is heat shock protein 90 (HSP90). The binding of this compound to HSP90 inhibits its function, leading to the degradation of client proteins via the ubiquitin-proteasome pathway. This mechanism results in reduced proliferation of cancer cells by inducing apoptosis .
The interaction with HSP90 affects microtubule dynamics through binding interactions with β-tubulin. This suggests that the compound may influence various cellular processes related to growth and survival .
The compound is characterized by its water solubility, which enhances its potential for biological applications. Its stability at room temperature allows for easier handling during laboratory experiments. Additionally, it exhibits specific reactivity patterns typical of carboxylic acids and triazoles.
Relevant data includes:
These properties make it suitable for further studies in biological systems.
4-(1H-1,2,3-triazol-4-yl)butanoic acid has significant potential in scientific research as an HSP90 inhibitor. Preliminary studies indicate that compounds similar to this one exhibit potent inhibitory activities against various cancer cell lines such as MCF-7 and HCT-116. This positions the compound as a promising candidate for developing targeted cancer therapies .
The 1,2,3-triazole ring in 4-(1H-1,2,3-triazol-4-yl)butanoic acid (CAS 1369016-84-1, C₆H₉N₃O₂) is predominantly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction involves the regioselective coupling between terminal alkynes and organic azides under mild conditions, yielding the 1,4-disubstituted triazole isomer exclusively. As highlighted in pharmaceutical research, the CuAAC reaction proceeds up to 10⁷ times faster than uncatalyzed versions, with excellent functional group tolerance and minimal byproduct formation [2] [8]. Key catalytic mechanisms involve:
Table 1: Optimization Parameters for CuAAC Synthesis
Variable | Optimal Range | Impact on Yield/Regioselectivity |
---|---|---|
Catalyst | Copper(I) iodide | >95% regioselectivity for 1,4-isomer |
Solvent | Water/t-Butanol (1:1) | Enhances solubility of organic substrates |
Temperature | 25–50°C | Higher temperatures accelerate kinetics |
Reaction Time | 2–6 hours | Minimizes side-product formation |
Base | Diisopropylethylamine | Required in non-aqueous solvents |
This method contrasts with non-click approaches (e.g., diazoketone cyclizations), which require harsh conditions and show lower regiocontrol [10].
The butanoic acid chain serves as a crucial linker that connects the triazole ring to target molecules. Two primary strategies exist for its functionalization:
Critical considerations include:
Regioselectivity and yield enhancements focus on catalyst systems and reaction engineering:
Table 2: Performance Comparison of Synthetic Methods
Method | Yield (%) | Regioselectivity | Reaction Time |
---|---|---|---|
Classical CuAAC | 78–85 | 1,4-isomer only | 2–6 hours |
Microwave-assisted CuAAC | 88–93 | 1,4-isomer only | 5–15 minutes |
Diazoketone cyclization | 63–95 | Mixed isomers | 12–24 hours |
Challenges in purification are mitigated by the triazole’s stability: crude products undergo recrystallization from ethanol/water mixtures, yielding >98% pure material as confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: